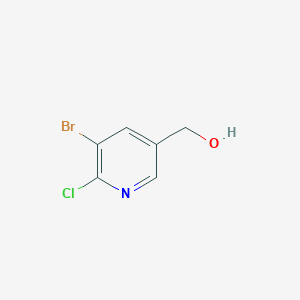

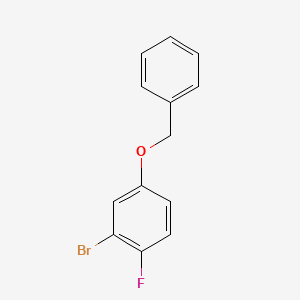

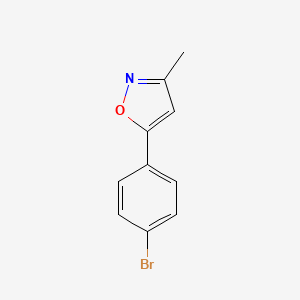

5-(4-Bromophenyl)-3-methylisoxazole

Overview

Description

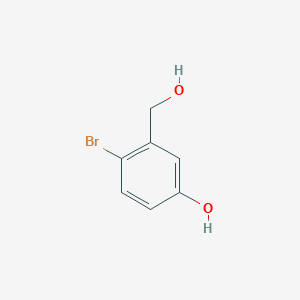

5-(4-Bromophenyl)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are heteroaromatic compounds with a five-membered ring containing an oxygen and a nitrogen atom. The presence of a bromine atom on the phenyl ring at the para position and a methyl group on the isoxazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate for various chemical reactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with bromophenyl groups, typically involves the condensation of appropriate precursors with hydroxylamine hydrochloride. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives have been prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . Additionally, the bromination of methyl groups in related compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, has been studied, providing insights into the synthesis of brominated isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and crystallography. For example, 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole has been characterized by spectral studies and single crystal X-ray diffraction, revealing the dihedral angles between the isoxazole ring and the attached phenyl rings . Similarly, the crystal structure of N-methyl-3-phenyl-4-bromoisoxazolin-5-one has been determined, showing the dihedral angle between the phenyl and isoxazolinone rings .

Chemical Reactions Analysis

Isoxazole derivatives undergo various chemical reactions, including base-catalyzed ring opening and rearrangements. The base-induced decomposition of phenylisoxazole derivatives to cyanoenolate anions has been studied, revealing a one-stage concerted mechanism . Moreover, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, with a nitropyridine group, react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, depending on the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary significantly depending on the substituents. For instance, the basicities of isoxazole and its derivatives have been recorded, and isoxazol-5-ones have been identified as acids comparable in strength to carboxylic acids . The crystal structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in determining the physical properties of these compounds .

Scientific Research Applications

-

Pharmaceutical Ingredient

-

Liquid Crystal Oligomers and Polymers

- Field : Material Science

- Application : 5-(4-Bromophenyl)isoxazole has been used in the synthesis of new comb-shaped methacrylate oligomers, which are a type of liquid crystal .

- Method of Application : These new thermotropic liquid crystals were synthesized by free radical polymerization of the corresponding monomers .

- Results or Outcomes : These new liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase .

Safety And Hazards

properties

IUPAC Name |

5-(4-bromophenyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCVUKKYCZTWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-3-methylisoxazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)